2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid is an organic compound with a complex structure that includes a cyclohexene ring, ethyl, and hexyl groups, and a heptanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed reactions to form the cyclohexene ring, followed by the addition of ethyl and hexyl groups through various organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Cyclohex-1-EN-1-YL)-6-ethyl-4-hexylheptanedioic acid is unique due to its specific structural features, such as the combination of a cyclohexene ring with ethyl and hexyl groups and a heptanedioic acid backbone
Eigenschaften
CAS-Nummer |
498584-32-0 |
---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)-6-ethyl-4-hexylheptanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-5-6-8-11-16(14-17(4-2)20(22)23)15-19(21(24)25)18-12-9-7-10-13-18/h12,16-17,19H,3-11,13-15H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
YFULRIQELPKMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(CC)C(=O)O)CC(C1=CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.